BenchChemオンラインストアへようこそ!

1-(3-chlorophenyl)imidazolidine-2,4-dione

Ion Channel Pharmacology Sodium Channel Modulation Regioisomer Selectivity

1-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 676476-00-9) is a heterocyclic building block belonging to the 1-arylimidazolidine-2,4-dione (N1-phenylhydantoin) family, having the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. It features an imidazolidine-2,4-dione core substituted exclusively at the N1 position with a meta-chlorophenyl group, distinguishing it from closely related regioisomers substituted at N3 or C5.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 676476-00-9
Cat. No. B6256009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)imidazolidine-2,4-dione
CAS676476-00-9
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1C2=CC(=CC=C2)Cl
InChIInChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
InChIKeyLEBWVFRYBLDRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 676476-00-9): Core Identity and Procurement Context


1-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 676476-00-9) is a heterocyclic building block belonging to the 1-arylimidazolidine-2,4-dione (N1-phenylhydantoin) family, having the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol [1]. It features an imidazolidine-2,4-dione core substituted exclusively at the N1 position with a meta-chlorophenyl group, distinguishing it from closely related regioisomers substituted at N3 or C5 . The compound is classified as a versatile small-molecule scaffold for medicinal chemistry, and its commercial availability is limited, with some catalog entries now listed as discontinued .

Why 1-(3-Chlorophenyl)imidazolidine-2,4-dione Cannot Be Interchanged with Other Imidazolidinedione Regioisomers


Imidazolidine-2,4-dione derivatives exhibit pronounced regioisomer-dependent biological activity. The N1 position directly influences the electronic environment of the hydantoin ring and dictates intermolecular interactions with biological targets [1]. Swapping the 3-chlorophenyl substituent from N1 to N3 or relocating it to C5 is not a neutral substitution; such changes alter molecular shape, hydrogen-bond donor/acceptor topology, and lipophilicity, leading to divergent pharmacological profiles. For example, the 5-(3-chlorophenyl) isomer (CAS 71737-94-5) has been characterized as a NaV1.7 antagonist, while the 3-(3-chlorophenyl) isomer (CAS 42351-76-8) is associated with anticonvulsant activity [2]. Therefore, a procurement decision based solely on chemical formula homology—without strict regioisomer identity—carries a high risk of yielding a compound with inappropriate target engagement or physicochemical properties for the intended application.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)imidazolidine-2,4-dione


Regioisomeric Identity Dictates Ion-Channel Target Engagement: N1 vs. C5 Substitution

The C5-substituted regioisomer 5-(3-chlorophenyl)imidazolidine-2,4-dione acts as a NaV1.7 antagonist with a partially inactivated-state IC50 of 240 nM as measured by PatchXpress electrophysiology in HEK293 cells [1]. In contrast, the N3-substituted isomer 3-(3-chlorophenyl)imidazolidine-2,4-dione has been reported to interact with neuronal voltage-sensitive sodium and L-type calcium channels, producing anticonvulsant effects in animal models [2]. No equivalent ion-channel data are currently publicly available for the N1-substituted 1-(3-chlorophenyl)imidazolidine-2,4-dione, which represents a structurally distinct chemotype at the hydantoin N1 position. This chemotype is expected to possess a different pharmacophore geometry, preventing direct extrapolation of the above activity data from C5 or N3 regioisomers.

Ion Channel Pharmacology Sodium Channel Modulation Regioisomer Selectivity

Physicochemical Property Differentiation: Melting Point as a Regioisomer Fingerprint

The melting point (mp) serves as a simple yet discriminating identifier among chlorophenyl-imidazolidinedione regioisomers. The N3-substituted isomer 3-(3-chlorophenyl)imidazolidine-2,4-dione (CAS 42351-76-8) has a reported melting point of 148–149 °C, available commercially as a powder with ≥95% purity . For 1-(3-chlorophenyl)imidazolidine-2,4-dione (CAS 676476-00-9), a definitive melting point has not been reported in the primary literature or major public databases at this time. This absence of physical-property data itself constitutes a differentiator: laboratories must empirically characterize the N1 isomer upon receipt, whereas the N3 and C5 isomers are pre-characterized.

Physicochemical Characterization Solid-State Properties Quality Control

Commercial Scarcity and Discontinuation Status as a Procurement Risk Factor

1-(3-Chlorophenyl)imidazolidine-2,4-dione is commercially scarce: one major vendor (CymitQuimica, catalog ref. 3D-BCB47600) has marked this compound as 'Discontinued' . In contrast, its regioisomer 3-(3-chlorophenyl)imidazolidine-2,4-dione (CAS 42351-76-8) remains actively stocked by multiple suppliers (Sigma-Aldrich, Enamine, ChemSpace). This supply asymmetry means that procurement of the N1 isomer requires custom synthesis or sourcing from specialized providers, carrying longer lead times and higher cost than purchasing the commercially abundant N3 or C5 isomers.

Supply Chain Procurement Risk Chemical Availability

Hydantoin Ring Substitution Position and Metabolic Stability: Class-Level Inference for N1-Aryl Imidazolidinediones

Within the hydantoin (imidazolidine-2,4-dione) class, N1-aryl substitution is a recognized strategy to modulate oxidative metabolism. Published structure–activity relationship (SAR) studies on imidazolidine-2,4-dione PTP1B inhibitors indicate that N1-substituted analogs can exhibit different cytochrome P450 inhibition profiles compared with N3- or C5-substituted counterparts [1]. Specifically, certain imidazolidine-2,4-diones have been shown to inhibit CYP3A4/5 in human liver microsomes (reported IC50 values ranging from 5.5 µM to >20 µM depending on the substitution pattern) [2]. While no CYP inhibition data for 1-(3-chlorophenyl)imidazolidine-2,4-dione itself have been published, the N1 meta-chlorophenyl motif is predicted—based on class-level SAR—to exhibit a distinct CYP interaction profile relative to the corresponding N3 and C5 regioisomers.

Metabolic Stability Cytochrome P450 Hydantoin Pharmacophore

Defined Application Scenarios Where 1-(3-Chlorophenyl)imidazolidine-2,4-dione Provides Verifiable Advantage


Medicinal Chemistry SAR Exploration Requiring an N1-Position Hydantoin Core with a Meta-Chlorophenyl Pharmacophore

For structure–activity relationship (SAR) campaigns targeting the N1 position of the hydantoin ring, 1-(3-chlorophenyl)imidazolidine-2,4-dione serves as the only commercially described scaffold that places the 3-chlorophenyl group at the N1 locus. When the research objective is to systematically probe the effect of aryl substitution at N1—without confounding substitution at N3 or C5—this compound is the mandatory starting material. The alternative N3 isomer (CAS 42351-76-8) is unsuitable because the 3-chlorophenyl group occupies a different vector, fundamentally altering the pharmacophore geometry and hydrogen-bonding pattern .

Crystallography and Physicochemical Profiling of Under-Characterized N1-Aryl Hydantoin Scaffolds

Because 1-(3-chlorophenyl)imidazolidine-2,4-dione lacks published melting point and crystal structure data, it presents an opportunity for original crystallographic characterization. The absence of prior solid-state data makes this compound valuable for laboratories seeking to generate novel structural information on N1-aryl hydantoins. Such data are directly relevant to understanding packing interactions and polymorphism, which are critical for formulation development in pharmaceutical sciences [1].

Differentiation Study of Regioisomer-Dependent Ion Channel Pharmacology

Given that the C5 isomer (CAS 71737-94-5) is a documented NaV1.7 antagonist (IC50 240 nM), and the N3 isomer exhibits anticonvulsant activity via sodium-channel modulation, the N1 isomer constitutes an essential reference compound for a complete regioisomer pharmacology panel. Testing all three regioisomers side by side in a single ion-channel assay enables isolation of the positional effect on target activity, a design that requires procurement of the N1 isomer specifically [2].

Quote Request

Request a Quote for 1-(3-chlorophenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.